7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMLAZQABXLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-phenylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 7-Phenyl derivative : Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
- 7-Hydroxy-5-methyl-2-phenyl analog : Superior antibacterial activity (ZOI = 18 mm vs. E. coli) compared to lapatinib .
- 5,7-Dimethyl derivative: Limited antimicrobial potency, highlighting the necessity of aromatic/electron-withdrawing groups at position 7 .
Anticancer Activity
Central Nervous System (CNS) Activity
- 5-Methyl-7-substituted derivatives: Hypnotic activity in mice, with compound 1c (7-(2-fluorophenyl)-5-methyl) showing the shortest sleep latency (12 min) .
Enzyme Inhibition
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold : Serves as a selective KDM4D inhibitor (compound 31 , IC50 = 0.8 μM), demonstrating utility in epigenetic therapy .
Biological Activity
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.
The synthesis of this compound typically involves the condensation of 3-aminopyrazoles with various electrophiles. The resulting compound features a pyrazolo-pyrimidine core that is crucial for its biological activity. The structural diversity achieved through modifications at different positions on the ring significantly influences its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties.
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HCT-116 (colon cancer). For instance, one study reported an IC value of 55.97 μg/mL against MCF-7 cells for a closely related derivative, indicating strong potential for further development in cancer therapy .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key kinases involved in cell cycle regulation and proliferation. For example, compounds derived from this scaffold have been shown to inhibit CDK2 and TRKA kinases with IC values as low as 0.09 µM .
Antibacterial Activity
The antibacterial properties of 7-phenylpyrazolo[1,5-a]pyrimidine derivatives have also been investigated:
- Spectrum of Activity : Studies have indicated that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a zone of inhibition (ZOI) of 23 mm against Bacillus subtilis and an MIC value of 312 μM .
Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various assays:
- DPPH Radical Scavenging : Some derivatives displayed high antioxidant activities with IC values comparable to standard antioxidants like ascorbic acid. One notable derivative showed an IC of 15.34 μM in DPPH scavenging assays .
Comparative Data Table
| Property | Value/Effect | Reference |
|---|---|---|
| Anticancer (MCF-7 IC) | 55.97 μg/mL | |
| Antibacterial (ZOI against B. subtilis) | 23 mm | |
| Antioxidant (DPPH IC) | 15.34 μM | |
| CDK2 Inhibition (IC) | 0.09 µM |
Case Study 1: Anticancer Efficacy
In a study focused on the dual inhibition potential of pyrazolo[1,5-a]pyrimidines against CDK2 and TRKA kinases, researchers synthesized several derivatives that exhibited strong antiproliferative effects across multiple cancer cell lines. The most effective compounds were highlighted for their ability to induce apoptosis and inhibit tumor growth in vivo.
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. The results indicated that specific modifications to the phenyl ring significantly enhanced antibacterial activity, particularly against resistant strains.
Q & A
Q. What are the key structural features of 7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile that influence its reactivity and biological activity?
The compound’s planar pyrazolo[1,5-a]pyrimidine core and substituent positioning (e.g., phenyl at C7, nitrile at C3) dictate its electronic and steric properties. X-ray crystallography reveals near-coplanar geometry (r.m.s. deviation: 0.011 Å), enhancing π-π stacking and hydrogen-bonding interactions critical for binding to biological targets like kinases . The chloromethyl or chloro substituents at C5 and C7 (e.g., in derivatives like 7-chloro-5-(chloromethyl) analogs) modulate electrophilicity, enabling nucleophilic substitution reactions for further functionalization .
Q. How can synthetic routes for this compound be optimized for higher yields?
Key steps include:
- Cyclization conditions : Use of 2-propanol or ethyl acetate at 60–95°C for 3–6 hours to promote ring closure .
- Substituent introduction : Reaction of 5-(chloromethyl) intermediates with aryl amines (e.g., 2-chloroaniline) under reflux, achieving yields up to 84% .
- Purification : Slow evaporation of ethyl acetate solutions yields high-purity crystals for structural studies .
- Catalyst optimization : Phosphorus oxychloride facilitates chlorination at C7, critical for generating bioactive derivatives .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolves planarity and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming infinite sheets) .
- 1H/13C NMR : Identifies substituent effects; e.g., pyrazole-H signals at δ = 8.35 ppm and pyrimidine-H at δ = 6.72 ppm .
- FT-IR : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M + H]+ peaks) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance selectivity for kinase inhibitors?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C2 or C3 to improve binding affinity. For example, N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl) derivatives show enhanced kinase inhibition .
- Positional isomerism : Compare pyrazolo[1,5-a]pyrimidine with pyrazolo[3,4-d]pyrimidine scaffolds to optimize steric and electronic complementarity to ATP-binding pockets .
- Biological assays : Use kinase profiling (e.g., JAK2, BTK) to evaluate IC50 values and selectivity ratios .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 7-amino vs. 7-chloro groups) with anti-tumor activity. For instance, 7-amino derivatives exhibit higher solubility but reduced potency compared to chloro analogs .
- Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro efficacy .
- Crystallographic docking : Validate binding modes using co-crystal structures with target proteins (e.g., BTK for zanubrutinib analogs) .
Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrimidine core?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C5/C7 over C3 .
- Temperature control : Lower temperatures (25–60°C) reduce side reactions during aryl amination .
- Catalytic systems : Use of K2CO3 or NaH in 1,4-dioxane improves yields for C7-aryl derivatives (e.g., 68.5% yield for N-{(3R)-1-[2-(4-chlorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-3-yl}acetamide) .
Q. What computational methods are recommended for predicting the pharmacokinetic properties of derivatives?
- Molecular dynamics (MD) simulations : Model drug-receptor binding kinetics and stability .
- ADMET prediction tools : Use SwissADME or pkCSM to estimate solubility (LogP), bioavailability, and toxicity .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
